(2-Chloro-5-nitrophenyl)methanamine
Description
(2-Chloro-5-nitrophenyl)methanamine is a substituted benzylamine derivative with the molecular formula C₇H₇ClN₂O₂ (assuming the structure is analogous to its methyl-substituted variant in ). The compound features a chlorinated aromatic ring (2-chloro substituent) and a nitro group at the 5-position, attached to a methanamine (-CH₂NH₂) moiety.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRAPUCWHTTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)methanamine typically involves the nitration of 2-chlorotoluene to form 2-chloro-5-nitrotoluene, followed by the reduction of the nitro group to an amine. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) or by using chemical reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in (2-Chloro-5-nitrophenyl)methanamine can be reduced to an amino group using hydrogenation or chemical reducing agents.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: (2-Chloro-5-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: (2-Chloro-5-nitrophenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of nitro and amino substitutions on biological activity. It may also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methanamine depends on its specific application. In general, the compound may interact with biological targets through its nitro and amino groups. These functional groups can participate in various biochemical reactions, such as redox reactions and nucleophilic substitutions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (2-Chloro-5-nitrophenyl)methanamine and its analogs:
Key Observations:
Steric Effects: Bulky substituents, such as the dichlorophenyl group in NCPdCPU, increase molecular weight and steric hindrance, which may reduce solubility but enhance target specificity .
Biological Activity :
- Urea Derivatives : NCPdCPU, a urea-linked analog, demonstrates growth inhibition, suggesting that the urea moiety and dichlorophenyl group synergize to enhance bioactivity .
- Benzimidazole Derivatives : Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine exhibit effects on plant germination, highlighting the role of heterocyclic systems in modulating biological pathways .
Biological Activity
(2-Chloro-5-nitrophenyl)methanamine, a compound characterized by its unique substitution pattern, has garnered attention in biological research due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various organic compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and a nitro group attached to a phenyl ring. This specific arrangement influences its reactivity and biological activity. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can modify its biological properties.
The biological activity of this compound is primarily attributed to the interactions of its functional groups with biological targets. The nitro group can participate in redox reactions, while the amino group may act as a nucleophile in biochemical pathways. These interactions can modulate enzyme activity and influence cellular signaling pathways, making it a valuable compound for studying enzyme interactions and inhibition.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies evaluating its efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), the compound demonstrated potent bactericidal effects comparable to clinically used antibiotics .
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that derivatives of this compound possess low toxicity towards primary mammalian cell lines while maintaining high antibacterial efficacy. This characteristic is crucial for the development of new antimicrobial agents that minimize harm to human cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the activity of several derivatives of this compound against S. aureus and found that certain compounds exhibited submicromolar activity, indicating their potential as effective antibacterial agents .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of related compounds on L929 normal cell lines, demonstrating that while some derivatives showed strong antibacterial properties, they did not adversely affect normal cells at therapeutic concentrations .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Notes |
|---|---|---|---|
| (2-Chloro-4-nitrophenyl)methanamine | Moderate | Low | Similar structure but different substitution pattern affects activity. |
| (2-Chloro-6-nitrophenyl)methanamine | Low | Moderate | Less effective against MRSA compared to this compound. |
| (2-Bromo-5-nitrophenyl)methanamine | High | Low | Exhibits broader spectrum but higher cytotoxicity. |
This table highlights how variations in substitution patterns can significantly alter both antimicrobial efficacy and cytotoxic profiles.
Q & A
Q. Advanced
- DFT calculations : Analyze electron density maps to identify nucleophilic (amine) and electrophilic (nitro group) sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- SAR studies : Compare with analogs (e.g., 5-Bromo-3-chloro-2-thienyl derivatives) to map substituent effects on bioactivity .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., NO) .
- Storage : Inert atmosphere (N), amber glass vials at 4°C to prevent degradation .
How does steric hindrance from substituents influence synthetic modifications of this compound?
Advanced
The chloro and nitro groups create steric bulk, affecting:
- Coupling reactions : Suzuki-Miyaura reactions require bulky ligands (SPhos) to avoid ortho-metalation .
- Acylation : Use slow addition of acyl chlorides to mitigate steric crowding at the amine site .
What analytical techniques validate purity in pharmacological studies?
Q. Basic
- HPLC : C18 column, gradient elution (MeCN:HO) to detect impurities (<0.1% threshold) .
- TLC : R comparison against standards (silica gel, ethyl acetate/hexane) .
Advanced : Chiral HPLC separates enantiomers if asymmetric synthesis is attempted .
How can conflicting bioactivity data in preliminary assays be reconciled?
Q. Advanced
- Dose-response curves : Identify non-linear effects (e.g., cytotoxicity at high concentrations).
- Control experiments : Rule out assay interference from nitro group redox activity .
- Meta-analysis : Compare data with structurally related compounds (e.g., 3-chlorophenyl oxazoles) for trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
